Sorafenib-galactosamine
Description
Rationale for Hepatocyte-Specific Delivery Strategies in Preclinical Oncology Research
The liver is a primary site for both primary tumors, like hepatocellular carcinoma, and metastasis from other cancers. It is also a central organ for drug metabolism, which can affect the efficacy and toxicity of chemotherapeutic agents. nih.gov, plos.org Conventional chemotherapy often lacks specificity, leading to the distribution of cytotoxic drugs throughout the body. This non-specific distribution can cause significant damage to healthy tissues, resulting in severe side effects that limit the achievable therapeutic dose at the tumor site. nih.gov
Hepatocyte-specific delivery strategies aim to concentrate anticancer drugs within the liver's parenchymal cells (hepatocytes), where primary liver tumors like HCC originate. The core rationale for this approach in preclinical oncology research is to enhance the therapeutic index of a drug by:
Increasing Drug Concentration at the Target Site: By directing the drug preferentially to hepatocytes, a higher and more effective concentration can be achieved within the liver tumor cells. nih.gov
Minimizing Systemic Exposure: Limiting the drug's circulation in the bloodstream and accumulation in other organs reduces the potential for off-target toxicity. nih.gov
Overcoming Drug Resistance: Targeted delivery can help overcome some mechanisms of drug resistance by ensuring the drug reaches its intracellular target in sufficient amounts. mdpi.com
This targeted approach is particularly relevant for drugs like sorafenib (B1663141), where enhancing its concentration in the liver could improve its anti-tumor effects while mitigating systemic adverse events. nih.gov, nih.gov
Overview of Asialoglycoprotein Receptor (ASGPR)-Mediated Targeting for Liver-Centric Research Modalities
The asialoglycoprotein receptor (ASGPR), also known as the Ashwell-Morell receptor, is a C-type lectin that presents an ideal target for hepatocyte-specific delivery. rsc.org, researchgate.net This receptor is almost exclusively and abundantly expressed on the sinusoidal surface of hepatocytes, with estimates of up to 500,000 receptors per cell. nih.gov Its primary physiological function is to recognize, bind, and clear desialylated glycoproteins (proteins with terminal galactose or N-acetylgalactosamine residues) from circulation through receptor-mediated endocytosis. rsc.org, researchgate.net
Key characteristics of ASGPR that make it an attractive target for liver-centric research include:
High Specificity and Density: Its high expression on hepatocytes and minimal presence elsewhere in the body allows for precise targeting. nih.gov
Efficient Internalization: Upon binding its ligand, the receptor-ligand complex is rapidly internalized into the cell via clathrin-coated pits. The receptor then releases its cargo in an endosomal compartment and recycles back to the cell surface, ready to bind new ligands. rsc.org, nih.gov
Ligand Recognition: ASGPR specifically recognizes carbohydrate moieties, particularly terminal galactose (Gal) and N-acetylgalactosamine (GalNAc). rsc.org
This mechanism has been successfully exploited in preclinical models to deliver various therapeutic payloads—including small-molecule drugs, siRNAs, and nanoparticles—to hepatocytes by conjugating them to a galactose-containing ligand. rsc.org, nih.gov For instance, galactose-mediated competitive inhibition studies have confirmed the ASGPR-mediated uptake of ligand-anchored nanoparticles in HepG2 human hepatocellular carcinoma cell lines. nih.gov
Conceptualization of Sorafenib-Galactosamine (B1150168) as an Engineered Chemical Entity for Enhanced Preclinical Efficacy
This compound is a conjugate molecule created by chemically linking sorafenib to a galactose moiety, typically through an amide bond. medkoo.com The conceptual basis for this engineered chemical entity is to leverage the ASGPR-mediated targeting mechanism to achieve selective delivery of sorafenib to liver cells.
The design involves:
A Targeting Moiety: The galactosamine component serves as the homing device, specifically recognized by the ASGPR on hepatocytes. nih.gov
A Therapeutic Payload: The sorafenib component provides the anti-cancer pharmacological activity. drugbank.com
By conjugating these two parts, the resulting this compound is intended to be preferentially taken up by liver cells over other cells in the body. Preclinical studies have explored this concept using various strategies, such as incorporating sorafenib into galactosylated polymeric micelles. nih.gov, core.ac.uk These studies have demonstrated the potential for enhanced preclinical efficacy.
For example, biodistribution studies in mice have shown that sorafenib administered in galactosylated micelles leads to a significantly higher accumulation of the drug in the liver compared to the administration of free sorafenib or non-galactosylated micelles. core.ac.uk This preferential uptake is a direct result of the ASGPR-mediated endocytosis pathway.
Table 1: Research Findings on Liver-Targeted Sorafenib Delivery
| Delivery System | Key Finding | Supporting Evidence | Reference |
|---|---|---|---|
| Galactosylated Polymeric Micelles (PHEA-EDA-PLA-GAL) | Preferential accumulation of sorafenib in the liver after oral administration. | 2 hours post-administration, the amount of sorafenib in the liver was 35% of the total administered dose for targeted micelles, compared to 19.8% for non-targeted micelles and 2.7% for free sorafenib (Nexavar). | core.ac.uk |
| Co-assembled Nanoparticles with Galactose Moiety (SHG NPs) | Enhanced cellular uptake in ASGPR-overexpressing cell lines (HepG2). | Cell uptake was significantly higher in direct incubation compared to groups where the ASGPR receptor was pre-blocked with free galactose, demonstrating target-specific binding. | dovepress.com |
| Sorafenib-loaded Solid Lipid Nanoparticles (SLN) with PEGylated Galactose | Provided a liver-targeting drug delivery system with an improved drug selectivity index. | The system showed a 2.20-times higher average drug selectivity index compared to a free sorafenib suspension. | nih.gov |
By transforming sorafenib into a hepatocyte-targeted agent, the this compound conjugate represents a promising strategy in preclinical oncology to improve the therapeutic window of this potent multi-kinase inhibitor for liver cancer. nih.gov
Properties
Molecular Formula |
C26H24ClF3N4O8 |
|---|---|
Molecular Weight |
612.94 |
IUPAC Name |
4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide |
InChI |
InChI=1S/C26H24ClF3N4O8/c27-17-6-3-13(9-16(17)26(28,29)30)33-25(40)32-12-1-4-14(5-2-12)41-15-7-8-31-18(10-15)23(38)34-20-22(37)21(36)19(11-35)42-24(20)39/h1-10,19-22,24,35-37,39H,11H2,(H,34,38)(H2,32,33,40)/t19-,20-,21+,22-,24-/m1/s1 |
InChI Key |
AZQZZRFAWFUQPA-WKKMNAASSA-N |
SMILES |
O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sorafenibgalactosamine |
Origin of Product |
United States |
Synthetic Methodologies and Physicochemical Characterization of Sorafenib Galactosamine Formulations
The development of sorafenib-galactosamine (B1150168) formulations is a key area of research aimed at enhancing the therapeutic efficacy of sorafenib (B1663141), particularly for hepatocellular carcinoma (HCC). This involves sophisticated synthetic strategies to either directly link galactosamine to sorafenib or to incorporate sorafenib into galactosylated nanocarriers. Rigorous physicochemical characterization is then essential to ensure the quality, stability, and potential performance of these advanced drug delivery systems.
Preclinical Pharmacodynamics and Efficacy Studies of Sorafenib Galactosamine Formulations
In Vitro Cellular Investigations
Targeted Cellular Uptake and Internalization Mechanisms in Hepatocellular Carcinoma Cell Lines (e.g., HepG2, Huh7)
The fundamental principle behind galactosylated sorafenib (B1663141) formulations is to achieve targeted delivery to HCC cells via ASGPR-mediated endocytosis. core.ac.ukwjgnet.com This receptor specifically recognizes and binds to terminal galactose and N-acetylgalactosamine (NAcGal) residues, triggering internalization of the ligand-bound complex. researchgate.netnih.gov
In a study utilizing NAcGal-modified, pH-sensitive lipid nanoparticles (LNPs) co-loaded with doxorubicin (B1662922) and sorafenib, the efficiency of cellular uptake was evaluated in the HepG2 human HCC cell line. The results demonstrated that the cellular uptake of NAcGal-modified LNPs was significantly higher than that of unmodified LNPs. Flow cytometry data showed that after a 9-hour incubation period, over 70% of HepG2 cells had taken up the NAcGal-functionalized LNPs, underscoring the effectiveness of the ASGPR-targeting strategy. dovepress.com This enhanced uptake is attributed to the specific, high-affinity interaction between the NAcGal ligand on the nanoparticle surface and the ASGPR expressed by the HepG2 cells. nih.govdovepress.com
Table 1: Cellular Uptake of NAcGal-Modified Nanoparticles in HepG2 Cells
| Formulation | Targeting Ligand | Cell Line | Key Finding | Reference |
|---|---|---|---|---|
| Lipid Nanoparticles (LNPs) | N-acetylgalactosamine (NAcGal) | HepG2 | Significantly higher cellular uptake compared to unmodified LNPs. >70% uptake after 9 hours. | dovepress.com |
Assessment of Anti-Proliferative and Apoptotic Effects in Targeted Cancer Cell Models
The cytotoxic effects of galactosamine-targeted sorafenib formulations have been assessed in HCC cell lines to ensure that the delivered drug retains its anti-proliferative and pro-apoptotic activity.
A study evaluating NAcGal-modified LNPs co-loaded with sorafenib and doxorubicin tested their cytotoxicity against both HepG2 and Huh7 cell lines using an MTT assay. The findings indicated a synergistic effect, with the dual-drug loaded LNPs exhibiting significantly higher cytotoxicity than single-drug loaded nanoparticles. Furthermore, the nano-formulations demonstrated superior anti-tumor effects compared to the free drugs administered individually. dovepress.com This suggests that the targeted co-delivery system not only enhances uptake but also potentiates the therapeutic impact of the encapsulated drugs. Another investigation using sorafenib-incorporated dextran/poly(dl-lactide-co-glycolide) block copolymer nanoparticles (though not galactosylated) showed a dose-dependent anti-proliferative effect against human cholangiocarcinoma cells that was comparable to free sorafenib, confirming that the nanoparticle vehicle itself was not inherently cytotoxic and effectively delivered the active drug. nih.gov
Table 2: In Vitro Cytotoxicity of Sorafenib Formulations in HCC Cell Lines
| Formulation | Cell Lines | Assay | Key Finding | Reference |
|---|---|---|---|---|
| NAcGal-DOX/SOR LNPs | HepG2, Huh7 | MTT Assay | Dual drug-loaded LNPs showed higher cytotoxicity than single drug-loaded LNPs and free drugs. | dovepress.com |
Modulation of Angiogenesis-Related Cellular Processes in Endothelial Cell Co-Culture Systems
Sorafenib is a potent multi-kinase inhibitor known to suppress angiogenesis by blocking vascular endothelial growth factor receptors (VEGFRs). nih.govfrontiersin.org This action is a critical component of its antitumor activity. However, specific preclinical studies evaluating the direct effects of sorafenib-galactosamine (B1150168) formulations on angiogenesis in endothelial cell co-culture systems were not identified in the reviewed literature. It is hypothesized that by delivering a higher concentration of sorafenib to the liver microenvironment, the localized anti-angiogenic effect would be enhanced, but direct experimental evidence from co-culture models is pending.
Impact on Key Intracellular Signaling Pathways (e.g., RAF/MEK/ERK, STAT3, PI3K/AKT/mTOR) in Cancer Cell Lines
Sorafenib exerts its therapeutic effects by inhibiting several key intracellular signaling pathways that are crucial for tumor cell proliferation and survival. The primary target is the RAF/MEK/ERK signaling cascade. nih.govfrontiersin.orgnih.gov Inhibition of RAF kinases by sorafenib blocks downstream signaling, leading to decreased cell proliferation and induction of apoptosis. nih.gov Additionally, sorafenib has been shown to inhibit the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3), which also plays a role in cell survival and proliferation. nih.gov
While galactosylated sorafenib formulations are designed to increase the intracellular concentration of the drug, specific studies detailing the downstream effects of these targeted formulations on the RAF/MEK/ERK, STAT3, or PI3K/AKT/mTOR pathways were not prominent in the available research. The therapeutic rationale assumes that the delivered sorafenib will engage these targets in the same manner as the free drug. However, it has been noted that exposure to sorafenib can sometimes lead to a reactive upregulation of phosphorylated ERK (pERK), contributing to therapeutic resistance. nih.gov Future studies on targeted formulations could clarify if this resistance mechanism is altered.
In Vivo Animal Model Efficacy Studies
Antitumor Activity in Orthotopic and Xenograft Murine Models of Hepatocellular Carcinoma
The efficacy of liver-targeted sorafenib delivery has been evaluated in animal models, focusing on biodistribution and tumor growth inhibition.
A study using galactosylated polymeric micelles loaded with sorafenib conducted biodistribution analysis in mice following oral administration. The results showed a preferential accumulation of sorafenib in the liver when delivered via the targeted galactosylated micelles compared to both free sorafenib (in the commercial formulation Nexavar®) and non-galactosylated micelles. core.ac.uk Notably, 4 hours after administration, the amount of sorafenib from the targeted micelles in the liver was significantly higher than that from the non-targeted formulations, demonstrating the potential of the ASGPR-mediated strategy to enhance liver-specific drug delivery. core.ac.uknih.gov
In an efficacy study using an anti-hepatic carcinoma mouse model, NAcGal-modified LNPs co-loaded with doxorubicin and sorafenib were investigated. The study concluded that this targeted, pH-sensitive co-delivery nanosystem represents a promising strategy for the treatment of HCC, based on its performance in the in vivo model. dovepress.com
Table 3: Summary of In Vivo Studies with Galactosylated Sorafenib Formulations
| Formulation | Animal Model | Study Type | Key Finding | Reference |
|---|---|---|---|---|
| Galactosylated polymeric micelles with Sorafenib | Mice | Biodistribution | Preferential accumulation of sorafenib in the liver compared to non-targeted controls after oral administration. | core.ac.uknih.gov |
| NAcGal-DOX/SOR LNPs | Anti-hepatic carcinoma mice | Efficacy | Demonstrated promise as a therapeutic strategy for HCC. | dovepress.com |
Preclinical Data on this compound Not Publicly Available
Despite a comprehensive search of publicly available scientific literature and data, no preclinical studies detailing the pharmacodynamics and efficacy of the specific chemical compound "this compound" were found. Consequently, an article focusing on its impact on tumor growth, regression, or the modulation of molecular biomarkers such as pERK and cleaved Caspase-3 cannot be generated at this time.
The search did confirm the existence of "this compound" as a conjugate of the drug sorafenib and galactose, intended for research purposes. medkoo.com However, published research detailing its preclinical evaluation in animal models, including data on tumor growth inhibition or its effects on key signaling pathways, remains unavailable in the public domain.
All retrieved studies focused on the parent compound, sorafenib, and its various applications and formulations, which falls outside the strict scope of the requested article on "this compound".
Molecular and Cellular Mechanisms of Action in Sorafenib Galactosamine Research
Elucidation of ASGPR-Mediated Endocytosis and Intracellular Trafficking Pathways of the Conjugate
The targeted delivery of Sorafenib-galactosamine (B1150168) to cancer cells is primarily achieved through the asialoglycoprotein receptor (ASGPR), a C-type lectin receptor predominantly expressed on the surface of hepatocytes. core.ac.ukdovepress.com This receptor specifically recognizes and binds to terminal galactose and N-acetylgalactosamine residues of glycoproteins. nih.gov The conjugation of galactosamine to sorafenib (B1663141) facilitates this targeted interaction, allowing for the selective uptake of the drug by ASGPR-expressing cancer cells, particularly hepatocellular carcinoma (HCC). core.ac.uknih.gov
Upon binding to ASGPR, the this compound conjugate is internalized into the cell via clathrin-mediated endocytosis. dovepress.comnih.govacs.org This process involves the formation of clathrin-coated pits on the cell membrane, which invaginate and pinch off to form intracellular vesicles containing the receptor-ligand complex. Following internalization, these vesicles traffic through the endosomal pathway. The acidic environment of the endosomes facilitates the dissociation of the conjugate from the receptor. The receptor is then recycled back to the cell surface, ensuring a continuous uptake mechanism, while the this compound conjugate is transported to lysosomes for further processing and release of the active sorafenib molecule into the cytoplasm. nih.govnih.gov
Downstream Molecular Targets and Signaling Cascade Modulation by Sorafenib in the Context of Galactosamine Delivery
Once released intracellularly, sorafenib, a multi-kinase inhibitor, exerts its therapeutic effects by targeting several key signaling pathways involved in tumor cell proliferation and angiogenesis. nih.govnih.govnih.gov A primary target of sorafenib is the Raf/MEK/ERK signaling pathway. nih.govnih.gov By inhibiting Raf kinases (C-Raf and B-Raf), sorafenib effectively blocks the downstream phosphorylation of MEK and ERK, leading to the suppression of cell proliferation. nih.govnih.gov
Furthermore, sorafenib targets multiple receptor tyrosine kinases (RTKs) crucial for angiogenesis, including vascular endothelial growth factor receptors (VEGFR-1, -2, -3) and platelet-derived growth factor receptor-β (PDGFR-β). nih.govnih.govnih.govpharmgkb.org Inhibition of these receptors disrupts the signaling cascades that promote the formation of new blood vessels, thereby limiting the tumor's access to essential nutrients and oxygen. nih.govnih.govyoutube.com The galactosamine-mediated delivery of sorafenib ensures a higher intracellular concentration of the drug in targeted cancer cells, potentially leading to a more potent and sustained inhibition of these critical signaling pathways.
Mechanisms of Cell Death Induction (e.g., Apoptosis, Autophagy, Ferroptosis) in Targeted Cancer Cells
Sorafenib, delivered via the galactosamine conjugate, induces cancer cell death through multiple interconnected mechanisms, including apoptosis, autophagy, and ferroptosis.
Apoptosis: Sorafenib is a known inducer of apoptosis, or programmed cell death. kms-igakkai.comnih.govtmu.edu.tw It can trigger the intrinsic apoptotic pathway by causing mitochondrial dysfunction, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3. nih.govresearchgate.net Studies have shown that sorafenib treatment leads to nuclear condensation and DNA fragmentation, which are hallmark features of apoptosis. kms-igakkai.comresearchgate.net The targeted delivery of sorafenib via galactosamine can enhance its pro-apoptotic effects in cancer cells.
Autophagy: The relationship between sorafenib and autophagy is complex, with evidence suggesting it can both induce and be a mechanism of resistance to the drug. uoa.grresearchgate.netnih.gov Autophagy is a cellular process of self-digestion of cellular components. Sorafenib has been shown to induce autophagy in various cancer cells, including hepatocellular carcinoma and prostate cancer. nih.govresearchgate.netnih.govresearchgate.net This induction can, in some contexts, contribute to cell death. nih.gov However, in other scenarios, autophagy can act as a survival mechanism for cancer cells under the stress of chemotherapy, potentially leading to drug resistance. uoa.grfrontiersin.org
Ferroptosis: Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov Sorafenib has been identified as a potent inducer of ferroptosis in various cancer cell lines. nih.govnih.govresearchgate.netnih.gov It is thought to induce ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-, leading to glutathione (B108866) depletion and the accumulation of lipid reactive oxygen species (ROS). researchgate.netfrontiersin.orgfrontiersin.org The upregulation of certain proteins can protect cancer cells from sorafenib-mediated ferroptosis, contributing to resistance. nih.gov
Angiogenic Pathway Inhibition in Preclinical Tumor Microenvironments and Associated Mechanisms
Sorafenib's anti-angiogenic properties are a cornerstone of its therapeutic efficacy. nih.govnih.govyoutube.com By inhibiting VEGFRs and PDGFR-β, sorafenib disrupts the signaling required for the proliferation, migration, and survival of endothelial cells, the building blocks of blood vessels. nih.govnih.govnih.govpharmgkb.org In preclinical models, this leads to a significant reduction in tumor microvessel density and a disruption of the tumor vasculature. nih.govnih.gov The galactosamine-mediated targeting of sorafenib to the tumor microenvironment can enhance these anti-angiogenic effects by ensuring higher local concentrations of the drug. This targeted approach not only directly inhibits endothelial cells but also affects the tumor cells' ability to produce pro-angiogenic factors, further crippling the process of new blood vessel formation. nih.gov
Investigation of Resistance Mechanisms (e.g., Impaired OCT1 Expression, Galectin-1 Upregulation) and Potential Counter-Strategies
Despite the initial effectiveness of sorafenib, the development of resistance is a significant clinical challenge. nih.govnih.gov Several mechanisms contributing to sorafenib resistance have been identified.
Impaired OCT1 Expression: The organic cation transporter 1 (OCT1) is a key transporter responsible for the uptake of sorafenib into cancer cells. nih.govresearchgate.netdovepress.com Reduced or impaired expression of OCT1 at the plasma membrane of tumor cells can significantly decrease the intracellular concentration of sorafenib, thereby diminishing its therapeutic effect. nih.govnih.gov Studies have shown a correlation between low OCT1 expression and poorer response to sorafenib treatment in patients with hepatocellular carcinoma. nih.govnih.gov A potential counter-strategy involves the development of approaches to restore or enhance OCT1 expression or function in tumor cells. dovepress.com
Galectin-1 Upregulation: Galectin-1, a β-galactoside-binding protein, has been implicated in promoting sorafenib resistance, particularly in hepatocellular carcinoma. nih.govnih.govtmu.edu.tw Overexpression of Galectin-1 can protect cancer cells from sorafenib-induced ferroptosis by inhibiting excessive lipid peroxidation. nih.gov It achieves this by activating signaling pathways such as MET and AXL, which are associated with drug resistance. nih.govnih.gov The knockdown of Galectin-1 has been shown to restore sensitivity to sorafenib in resistant cells. nih.govtmu.edu.tw This suggests that targeting Galectin-1 could be a viable strategy to overcome sorafenib resistance.
Other resistance mechanisms include the activation of alternative signaling pathways, such as the PI3K/Akt pathway, which can compensate for the inhibition of the Raf/MEK/ERK pathway by sorafenib. nih.gov The epithelial-mesenchymal transition (EMT) and the presence of cancer stem cells are also believed to contribute to acquired resistance. nih.gov Understanding these multifaceted resistance mechanisms is crucial for developing effective counter-strategies, which may include combination therapies that target both the primary signaling pathways and the resistance mechanisms simultaneously.
Combination Therapies and Advanced Delivery Strategies for Sorafenib Galactosamine
Co-Delivery of Sorafenib-Galactosamine (B1150168) with Synergistic Therapeutic Agents (e.g., Doxorubicin (B1662922), Curcumin, Glucose Oxidase, Paclitaxel)
Co-delivering this compound with other therapeutic agents within a single nanocarrier system ensures that the drugs reach the target cancer cells simultaneously, maximizing synergistic effects and minimizing systemic toxicity. The galactosamine moiety acts as a targeting ligand for the asialoglycoprotein receptor (ASGPR), which is overexpressed on HCC cells, thereby concentrating the therapeutic payload at the tumor site. researchgate.net
Doxorubicin: The combination of Sorafenib (B1663141) and Doxorubicin is a known strategy for enhancing therapeutic effects in HCC. nih.gov While specific studies detailing the co-delivery of a this compound conjugate with Doxorubicin are emerging, the rationale is strong. Nanoparticle platforms designed for co-delivery can overcome differential pharmacokinetics and improve tumor-specific accumulation. mdpi.com A dual-drug loaded system using a galactosamine-functionalized carrier would theoretically combine the anti-proliferative and anti-angiogenic effects of Sorafenib with the potent cytotoxic action of Doxorubicin, potentially leading to a synergistic reduction in tumor growth. nih.gov
Curcumin: Curcumin, a natural compound, has been shown to synergize with Sorafenib by inhibiting pathways like PI3K/AKT, which can contribute to drug resistance. semanticscholar.org Researchers have successfully co-loaded Sorafenib and Curcumin into lactosylated (lactose contains a galactose unit) pH-responsive nanoparticles. semanticscholar.org These nanoparticles demonstrated enhanced cytotoxicity and apoptosis in HCC cell lines compared to single-drug formulations. semanticscholar.orgnih.gov The co-delivery system provides a promising strategy for improving the combinational therapy of HCC. nih.gov In one study, the co-delivery of Sorafenib and Curcumin via nano-assemblies showed superior effects in inhibiting cancer cell proliferation and angiogenesis. nih.gov
Glucose Oxidase (GOx): A novel approach involves combining Sorafenib's chemotherapeutic action with starvation therapy induced by Glucose Oxidase (GOx). Scientists have integrated Sorafenib and GOx into a metal-organic framework modified with N-acetyl-galactosamine (GalNAc). researchgate.netresearchgate.net The GalNAc targets the nanocarrier to liver cancer cells via the ASGPR. researchgate.net Inside the cell, GOx consumes glucose, effectively starving the cancer cells of their primary energy source, while the released Sorafenib exerts its anti-proliferative and anti-angiogenic effects. researchgate.net This bimodal therapy has been shown to remarkably suppress the growth and metastasis of HCC in preclinical models. researchgate.net
Paclitaxel: The combination of Sorafenib and Paclitaxel has been explored for its potential to suppress cancer stem cells and inhibit angiogenesis. ecancer.orgnih.gov Studies have shown that low concentrations of Sorafenib can significantly enhance the cytotoxic effects of Paclitaxel. nih.gov While research on a dedicated this compound and Paclitaxel co-delivery system is developing, the principle involves using a galactosamine-targeted nanocarrier to deliver both agents to HCC cells. This approach would be designed to exploit the synergistic potential of combining a kinase inhibitor with a microtubule-stabilizing agent, potentially leading to enhanced tumor suppression with fewer side effects. nih.govplos.org
Table 1: Research Findings on Co-Delivery Strategies with Sorafenib in Targeted Nanoparticles
| Co-delivered Agent | Carrier System | Targeting Ligand | Key Findings | Reference |
|---|---|---|---|---|
| Curcumin | pH-Responsive Nanoparticles | Lactose (containing galactose) | Enhanced in vitro cytotoxicity and apoptosis in HCC cells; superior tumor inhibition in vivo. | semanticscholar.org |
| Glucose Oxidase | Metal-Organic Framework (ZIF-8) | N-acetyl-galactosamine (GalNAc) | Targeted bimodal chemotherapy and starvation therapy; suppressed HCC growth and pulmonary metastasis. | researchgate.netresearchgate.net |
| Doxorubicin | Glucosylceramide Synthase Inhibition | N/A (Rationale for co-delivery) | Combination of GCS inhibition with Doxorubicin and Sorafenib showed pronounced reduction in cancer cell growth. | mdpi.com |
| Paclitaxel | N/A (Rationale for co-delivery) | N/A (Rationale for co-delivery) | Sorafenib enhances Paclitaxel's effect in suppressing self-renewal and colony formation of cancer stem cells. | nih.gov |
Integration with Other Targeted Modalities (e.g., pH-Sensitive Release, Hypoxia-Responsive Systems)
To further refine drug delivery, this compound systems can be engineered to respond to specific triggers within the tumor microenvironment, such as low pH and hypoxia.
pH-Sensitive Release: The microenvironment of solid tumors is typically more acidic than that of normal tissues. frontiersin.org This pH difference can be exploited to trigger drug release. Smart nanocarriers can be designed to be stable at the physiological pH of blood (around 7.4) but to disassemble or change conformation in the acidic environment of a tumor or within cellular compartments like endosomes and lysosomes (pH 4.5-6.0), releasing their therapeutic payload. frontiersin.orgnih.gov For instance, pH-responsive polymers have been used to coat Sorafenib-loaded nanoparticles, leading to enhanced drug release and improved intracellular uptake in the acidic tumor milieu. nih.gov A lactosylated nanoparticle system for co-delivering Sorafenib and Curcumin utilized a pH-responsive material, ensuring that the drugs were released preferentially at the tumor site following targeted uptake. semanticscholar.org
Hypoxia-Responsive Systems: Hypoxia, or low oxygen concentration, is a hallmark of solid tumors and a major driver of tumor progression, metastasis, and resistance to therapies like Sorafenib. nih.govnih.govfrontiersin.org Sorafenib treatment itself can sometimes induce hypoxia, further contributing to acquired resistance. nih.govnih.gov Hypoxia-responsive drug delivery systems are designed to specifically target these oxygen-deficient regions. These systems often incorporate chemical linkers that are cleaved under hypoxic conditions, triggering the release of the drug. By integrating a hypoxia-sensitive component into a this compound delivery vehicle, the drug can be released deep within the tumor core where it is most needed, potentially overcoming hypoxia-induced resistance. nih.gov This strategy ensures that after the initial ASGPR-mediated targeting to the liver tumor, a secondary trigger releases the drug in the most aggressive and resistant tumor regions.
Table 2: Advanced Targeting Modalities for Sorafenib Delivery Systems
| Modality | Trigger | Mechanism of Action | Potential Advantage | Reference |
|---|---|---|---|---|
| pH-Sensitive Release | Low pH in tumor microenvironment/endosomes | Polymer layers or linkers in the nanocarrier are destabilized in acidic conditions, releasing the drug. | Enhanced drug release at the target site, improving efficacy and reducing systemic exposure. | semanticscholar.orgfrontiersin.orgnih.gov |
| Hypoxia-Responsive System | Low oxygen levels in the tumor core | Hypoxia-sensitive chemical bonds are cleaved, triggering drug release from the nanocarrier. | Targets drug release to resistant tumor regions, potentially overcoming hypoxia-induced drug resistance. | nih.govnih.govfrontiersin.org |
Strategies for Overcoming Preclinical Drug Resistance through Advanced Formulations and Combination Approaches
Drug resistance, both primary and acquired, is a significant obstacle in Sorafenib therapy. nih.gov Advanced formulations incorporating this compound are being developed to counteract these resistance mechanisms at a preclinical level.
Mechanisms of Sorafenib resistance are multifaceted and include the activation of alternative signaling pathways (e.g., PI3K/Akt), the upregulation of drug efflux pumps, and adaptations to the tumor microenvironment like hypoxia. nih.govfrontiersin.org Advanced delivery strategies can overcome this resistance in several ways:
Overcoming Efflux-Mediated Resistance: By encapsulating Sorafenib within a nanoparticle, the drug can enter the cell via endocytosis rather than passive diffusion, bypassing the cell membrane efflux pumps that are a common cause of resistance. The galactosamine-targeting ensures this uptake is preferential in cancer cells.
Counteracting Compensatory Pathways: As seen with Curcumin, co-delivering Sorafenib with an agent that inhibits a known resistance pathway (like PI3K/Akt) can re-sensitize resistant cells to the primary drug. semanticscholar.org Similarly, combining Sorafenib with inhibitors of the JAK-STAT pathway, another identified resistance mechanism, has shown promise in preclinical models. nih.gov
Targeting the Hypoxic Niche: As discussed, hypoxia-responsive systems can deliver Sorafenib directly to hypoxic tumor regions where resistance often originates. nih.govnih.gov Combining this with starvation therapy, as seen with Glucose Oxidase, creates a multi-pronged attack on the metabolic adaptations of resistant cells. researchgate.net
Inhibiting Epithelial-Mesenchymal Transition (EMT): EMT is a process linked to drug resistance and metastasis. nih.gov Some combination therapies, such as Sorafenib with Curcumin, have been shown to inhibit EMT, providing another avenue to reverse resistance. rsc.org
By combining the tumor-specificity of galactosamine targeting with the synergistic power of combination therapy and the precision of stimuli-responsive release, these advanced formulations can effectively overcome key preclinical mechanisms of drug resistance, offering a promising future for more effective HCC treatment. mdpi.com
Future Research Directions and Innovative Methodologies in Sorafenib Galactosamine Studies
Development of Novel Galactosamine-Derived Ligands and Optimized Carrier Systems for Enhanced Targeting
Future progress in Sorafenib-galactosamine (B1150168) research is contingent on the innovation of more sophisticated targeting ligands and carrier systems. The primary goal is to enhance the specificity and efficiency of drug delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR). nih.gov Researchers are exploring beyond simple galactosamine conjugation to develop multivalent ligands, such as triantennary N-acetylgalactosamine (GalNAc) clusters, which have demonstrated significantly higher binding affinity for the ASGPR, leading to more efficient cellular uptake. tandfonline.com
The optimization of carrier systems is another critical research frontier. Various nanocarriers are being developed to encapsulate sorafenib (B1663141), which are then functionalized with galactose-derived ligands. These systems are designed to protect the drug from degradation, improve its solubility, and control its release. benthamdirect.com Advanced systems include polymeric micelles, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and hybrid polymer-lipid nanoparticles. core.ac.uktandfonline.commdpi.comuea.ac.uk For instance, polymeric micelles prepared from galactosylated polylactide-polyaminoacid conjugates have been shown to increase sorafenib accumulation in the liver compared to non-targeted micelles. core.ac.uk Similarly, SLNs appended with PEGylated galactose have been developed to improve the oral delivery and circulation half-life of sorafenib for HCC treatment. mdpi.comnih.gov
Moreover, the development of "smart" or multifunctional carriers that respond to the tumor microenvironment (e.g., changes in pH) is a key area of investigation. benthamdirect.comtandfonline.com These pH-sensitive systems can be engineered to release their drug payload preferentially within the acidic environment of tumor cells or endosomes, further enhancing targeted efficacy. dovepress.com
Table 1: Examples of Carrier Systems for Galactose-Targeted Sorafenib Delivery
| Carrier System | Composition | Targeting Ligand | Key Research Finding | Citation |
|---|---|---|---|---|
| Polymeric Micelles | α,β-poly(N-2-hydroxyethyl)-D,L-aspartamide (PHEA), Ethylenediamine (EDA), Polylactic acid (PLA) | Lactose (contains galactose) | Enhanced accumulation of sorafenib in the liver compared to non-galactosylated systems in vivo. | core.ac.uk |
| Solid Lipid Nanoparticles (SLN) | Lipid matrix with PEGylated surface | PEGylated Galactose | Provided a liver-targeting, biocompatible system that could improve oral bioavailability. | mdpi.comnih.gov |
| Lipid-Coated Nanocarriers | Lipid-coated polymer core | Peptides specific for Glypican-3 (often co-targeted with galactose-based systems) | Showed targeted drug delivery to human HCC xenograft tumors. | mdpi.com |
| Human Serum Albumin (HSA) Conjugates | Human Serum Albumin | Lactobionic Acid (LA) | LA-HSA conjugates showed significantly more cytotoxicity and cellular uptake in HepG2 cells than untargeted conjugates. | mdpi.com |
| Hybrid Nanoparticles (HNP) | PLGA core coated with a lipid bilayer | DSPE-PEG-GalNAc | The nanosystem allowed for high encapsulation of sorafenib and a targeted, controlled release into HCC cells. | tandfonline.com |
| Metal-Organic Frameworks (MOF) | Zeolitic imidazolate framework (ZIF-8) | N-acetyl-galactosamine (GalNAc) | The system, co-delivering sorafenib and glucose oxidase, was designed for targeted chemotherapy and starvation therapy against HCC. | researchgate.net |
Advanced Preclinical Imaging Techniques for Real-Time Biodistribution and Efficacy Monitoring in Animal Models
To validate and optimize novel this compound conjugates, advanced preclinical imaging techniques are indispensable. These non-invasive methods allow for the real-time visualization and quantification of the drug conjugate's biodistribution, target engagement, and therapeutic efficacy in living animal models. This provides crucial data on whether the targeted system is reaching the liver and the tumor tissue as intended, and how it performs over time.
One prominent technique is in vivo near-infrared fluorescence (NIRF) imaging. nih.gov By incorporating a near-infrared dye, such as DiR, into the nanocarrier system, researchers can track the accumulation of the sorafenib-loaded nanoparticles in different organs and the tumor. nih.gov This method has been used to confirm that sorafenib-loaded lipid-based nanosuspensions exhibit increased accumulation in tumor tissue. nih.gov
Magnetic Resonance Imaging (MRI) is another powerful tool used in this context. Superparamagnetic iron oxide nanoparticles (SPIONs) or gadolinium-based contrast agents can be co-encapsulated with sorafenib within the same delivery vehicle. nih.govtandfonline.com This allows for MRI-guided drug delivery, providing high-resolution anatomical images that clearly show the localization of the nanoparticles within the liver tumor. tandfonline.com For example, sorafenib and gadolinium co-loaded liposomes have been developed to serve as an effective MRI contrast agent while simultaneously delivering the therapeutic payload. tandfonline.com
For more quantitative analysis, nuclear imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are employed. These methods involve radiolabeling the drug or the carrier with a positron-emitting (e.g., ¹⁸F) or gamma-emitting (e.g., ¹¹¹In) isotope. scienceopen.com This allows for highly sensitive, whole-body imaging and precise quantification of the conjugate's accumulation in various tissues, providing detailed pharmacokinetic data that is essential for translational studies. scienceopen.com
Table 2: Preclinical Imaging Modalities for Sorafenib Delivery Systems
| Imaging Modality | Imaging Agent/Method | Application in Sorafenib Research | Citation |
|---|---|---|---|
| Near-Infrared Fluorescence (NIRF) Imaging | DiR (lipophilic carbocyanine dye) | Real-time monitoring of the biodistribution and tumor accumulation of sorafenib-loaded nanosuspensions. | nih.gov |
| Magnetic Resonance Imaging (MRI) | Gadolinium (Gd) or SPIONs co-loaded with sorafenib | To serve as a contrast agent for MRI-guided drug delivery and confirm nanoparticle accumulation in tumors. | nih.govtandfonline.com |
| Dual-Modality Imaging (PET/SPECT) | Radiolabeling with isotopes (e.g., ¹⁸F, ¹¹¹In) | Quantitative, real-time monitoring of the in vivo distribution of drug delivery vehicles. | scienceopen.com |
Exploration of this compound in Other Preclinical Disease Models Beyond Hepatocellular Carcinoma
The research and application of this compound have been predominantly focused on hepatocellular carcinoma (HCC). This is a direct consequence of the conjugate's design, which employs a galactosamine ligand to target the asialoglycoprotein receptor (ASGPR). nih.gov The ASGPR is highly expressed on the surface of hepatocytes and, crucially, remains present on well-differentiated HCC cells, making it an ideal target for liver-directed therapies. core.ac.ukwjgnet.com
While sorafenib as a standalone drug is approved for the treatment of other malignancies, including advanced renal cell carcinoma (RCC) and differentiated thyroid carcinoma (DTC), the this compound conjugate is specifically engineered for liver targeting. medkoo.comtga.gov.aufrontiersin.org Therefore, its application in non-liver-related cancers is not a primary research direction, as the targeting moiety would not confer a therapeutic advantage in those tissues.
However, a significant area for future research is the exploration of this compound in preclinical models of other liver diseases where hepatocyte-specific drug delivery could be beneficial. Many serious liver conditions, such as viral hepatitis (Hepatitis B), liver fibrosis, and various metabolic liver diseases, are centered on the health and function of hepatocytes. nih.govnih.gov Targeting these cells directly with a potent agent like sorafenib, which has anti-inflammatory and anti-fibrotic properties in addition to its anti-cancer effects, could open new therapeutic possibilities. For example, targeted delivery to fibrotic livers is an area of active investigation for similar drug-conjugate strategies. nih.gov
To date, there is a notable scarcity of published studies investigating the specific this compound conjugate in preclinical models of non-HCC liver diseases. This gap represents a compelling opportunity for future research to expand the therapeutic potential of this targeted approach beyond oncology.
Computational Modeling and In Silico Approaches for Rational Conjugate Design and Prediction of Biological Activity
In silico methodologies and computational modeling are becoming increasingly vital in the development of complex drug delivery systems like this compound. These approaches allow for the rational design and preclinical evaluation of drug conjugates in a time- and cost-effective manner, guiding laboratory experiments toward the most promising candidates.
A key application of computational modeling is in the rational design of the conjugate itself. Homology modeling and molecular docking simulations can be used to predict and analyze the binding interactions between novel galactosamine-derived ligands and the ASGPR. acs.orgbiorxiv.org By understanding these interactions at an atomic level, ligands can be designed for higher affinity and specificity, thus enhancing the targeting efficiency of the entire conjugate. biorxiv.org Computational tools like DFGmodel have been used to generate models of kinases in their inactive state to guide the design and optimization of inhibitors like sorafenib. biorxiv.org
Furthermore, computational approaches can be used to optimize the linker that connects sorafenib to the galactosamine ligand. The choice of linker is critical as it influences the conjugate's stability, solubility, and drug-release kinetics. Molecular dynamics simulations can predict how a conjugate will behave in a biological environment and how efficiently the active drug will be released at the target site. scirp.org
In silico studies are also valuable for predicting the biological activity and potential mechanisms of action of sorafenib. By mining large biological databases, such as the Connectivity Map (CMap), researchers can generate hypotheses about a drug's function based on the gene expression profiles it induces. nih.gov For example, such an analysis suggested that sorafenib may act as a histone deacetylase (HDAC) inhibitor, a novel function that could be exploited in the design of next-generation conjugates. nih.gov This polypharmacological approach helps to build a more complete picture of the drug's effects and can inform the rational design of combination therapies delivered via targeted nanosystems. nih.govwjgnet.com
Table 3: Application of Computational Approaches in this compound Research
| Computational Approach | Specific Application | Potential Benefit | Citation |
|---|---|---|---|
| Molecular Docking / Homology Modeling | Predicting the binding of GalNAc ligands to ASGPR; Modeling sorafenib's interaction with kinase domains. | Rational design of ligands with higher binding affinity and specificity; Optimization of the inhibitor's structure. | acs.orgbiorxiv.org |
| Database Mining (e.g., Connectivity Map) | Identifying novel molecular targets and pathways affected by sorafenib based on gene expression signatures. | Uncovering new mechanisms of action (e.g., HDAC inhibition) to improve therapeutic strategies. | nih.gov |
| In Silico RNA Profile Analysis | Investigating lncRNA-miRNA-mRNA signatures related to sorafenib effectiveness in different cancer cell lines. | Identifying potential biomarkers for treatment response and resistance. | wjgnet.com |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new sorafenib derivatives or conjugates based on their chemical structure. | Prioritizing the synthesis of compounds with the highest predicted efficacy. | biorxiv.org |
Q & A
Basic: What experimental methodologies are recommended to characterize the chemical stability of Sorafenib-galactosamine conjugates in physiological conditions?
Answer: Stability studies should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to monitor degradation products under simulated physiological conditions (e.g., pH 7.4 buffer, 37°C). Accelerated stability testing via thermal stress (40–60°C) can predict long-term stability. Include controls for hydrolysis (e.g., esterase enzymes) to assess galactosamine linkage integrity. Spectroscopic techniques (NMR, FTIR) are critical for structural confirmation pre- and post-degradation .
Basic: How can researchers validate the targeted delivery mechanism of this compound to hepatocellular carcinoma (HCC) cells?
Answer: Use in vitro competitive inhibition assays with excess free galactosamine to block asialoglycoprotein receptor (ASGPR)-mediated uptake. Quantify intracellular Sorafenib via LC-MS and compare uptake in ASGPR-positive (HepG2) vs. ASGPR-negative cell lines (e.g., SK-HEP-1). In vivo, employ fluorescently labeled conjugates and biodistribution studies in HCC xenograft models, with blocking controls using galactosamine pre-treatment .
Advanced: What preclinical models are suitable for evaluating the hepatotoxicity profile of this compound compared to Sorafenib alone?
Answer: Utilize the D-galactosamine (D-galN)-sensitized murine model to assess TNF-mediated liver injury, as D-galN exacerbates hepatotoxicity in the presence of TNF-inducing agents. Compare serum ALT/AST levels, histopathological liver sections, and survival rates between this compound and Sorafenib-treated groups. Include uridine co-administration controls to confirm metabolic protection mechanisms .
Advanced: How should researchers address discrepancies in pharmacokinetic (PK) data between preclinical models and early-phase clinical trials for this compound?
Answer: Conduct interspecies scaling using allometric models (e.g., body surface area normalization) to adjust dosing. Validate human-relevant in vitro systems (e.g., primary hepatocyte co-cultures) to predict hepatic clearance. Implement population PK-pharmacodynamic (PK-PD) modeling to account for inter-individual variability in ASGPR expression and hepatic function. Cross-reference data with RECIST criteria for tumor response correlation .
Basic: What analytical strategies are essential to confirm the covalent conjugation of Sorafenib to galactosamine?
Answer: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to identify covalent bond formation (e.g., amide or ester linkages). Use matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to determine molecular weight shifts. Validate purity (>95%) via reverse-phase HPLC with ultraviolet (UV) detection at λ = 250–300 nm .
Advanced: How can researchers optimize combination therapy regimens involving this compound and immune checkpoint inhibitors?
Answer: Design factorial in vivo experiments to test synergy using isobolographic analysis or Chou-Talalay combination indices. Monitor tumor growth kinetics, immune cell infiltration (flow cytometry), and cytokine profiles (multiplex ELISA). Use RNA sequencing to identify pathways modulated by the combination (e.g., PD-1/PD-L1 axis suppression). Ensure dose escalation follows ICH guidelines for toxicity thresholds .
Advanced: What statistical approaches are recommended for analyzing heterogeneous tumor responses to this compound in patient-derived xenograft (PDX) models?
Answer: Apply mixed-effects models to account for intra- and inter-tumor variability. Use RECIST 1.1 criteria for categorical response classification (complete/partial response, progressive disease). For longitudinal data, employ Kaplan-Meier survival analysis with log-rank tests. Integrate omics data (proteomics, transcriptomics) via multivariate Cox regression to identify predictive biomarkers .
Basic: How to assess the impact of this compound on off-target kinase inhibition compared to Sorafenib?
Answer: Perform kinome-wide profiling using ATP-competitive binding assays (e.g., KINOMEscan). Compare IC₅₀ values for >400 kinases between this compound and Sorafenib. Validate findings with phospho-proteomic analysis in HCC cell lines to quantify downstream signaling (e.g., MAPK, RAF pathways) .
Advanced: What strategies mitigate metabolic instability of this compound in systemic circulation while preserving hepatic uptake?
Answer: Develop prodrug derivatives with cleavable linkers (e.g., pH-sensitive or enzyme-labile bonds). Use nanoparticle encapsulation (e.g., PLGA) to shield the conjugate during circulation. Validate stability via simulated serum incubation followed by ASGPR-mediated uptake assays in 3D spheroid models .
Advanced: How to design a Phase Ib/IIa clinical trial for this compound incorporating biomarker-driven patient stratification?
Answer: Use adaptive trial design with Bayesian escalation to determine the maximum tolerated dose (MTD). Stratify patients by ASGPR expression (IHC or PET imaging) and hepatic function (Child-Pugh score). Primary endpoints should include objective response rate (ORR) per RECIST 1.1 and PK parameters (Cmax, AUC). Correlate outcomes with baseline phospho-ERK levels as a pharmacodynamic marker .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
